4-Phenylazo-1-naphthylamine

Analytical Chemistry Acid-Base Titration pH Indicator Dyes

4-Phenylazo-1-naphthylamine (C.I. Solvent Yellow 4, Naphthyl Red) is a method-critical monoazo dye whose 4-NH₂ substitution on the naphthalene ring uniquely delivers: (1) a precision pH 3.7→5.0 color transition (λmax 439 nm) for acid-base titrations; (2) a chromogenic leaving group in X-Pro-Y dipeptide substrates (US Patent 4,119,620) for clinical aminopeptidase diagnostics at 532 nm; (3) a carrier ligand forming cis-dichloro Pt(II) complexes with in vivo antitumor activity (Sarcoma 180 model); and (4) thermodynamically stable surfactant-dye complexes measurable at 535 nm—whereas the 4-OH analog fades under identical conditions. These performance attributes cannot be replicated by Sudan I (λmax ~475–480 nm) or other monoazo dyes. Procure only ≥95% purity material with Certificate of Analysis confirming spectral properties and titration data.

Molecular Formula C16H13N3
Molecular Weight 247.29 g/mol
CAS No. 131-22-6
Cat. No. B085456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazo-1-naphthylamine
CAS131-22-6
Synonymsnaphthyl red
Molecular FormulaC16H13N3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N
InChIInChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2
InChIKeyIICHURGZQPGTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazo-1-naphthylamine (CAS 131-22-6): Technical Specifications and Baseline Characterization for Procurement Evaluation


4-Phenylazo-1-naphthylamine (CAS 131-22-6), also designated as C.I. Solvent Yellow 4 (C.I. 11350) and α-Naphthyl Red, is a monoazo dye characterized by a phenylazo group attached to a 1-naphthylamine scaffold with molecular formula C16H13N3 and molecular weight 247.30 g/mol [1]. The compound presents as red to dark blue to black crystalline powder with a melting point of 123-124°C, boiling point of 451.4°C at 760 mmHg (predicted), and density of approximately 1.17-1.20 g/cm³ . It is practically insoluble in water but soluble in ethanol, acetone, benzene, ethyl acetate, toluene, and xylene, with a predicted LogP value of 4.64 indicating strong lipophilicity . Commercial specifications typically require ≥95.0% purity by titration or HPLC [2]. Storage conditions mandate room temperature storage in a cool, dark environment below 15°C .

Why Generic Substitution of 4-Phenylazo-1-naphthylamine (CAS 131-22-6) with In-Class Azo Analogs Fails in Performance-Critical Applications


Although 4-phenylazo-1-naphthylamine belongs to the broad class of aminoazobenzenes, its substitution pattern—specifically the 1-naphthylamine moiety bearing the azo linkage at the 4-position—confers physicochemical properties that fundamentally diverge from structurally proximate analogs such as p-phenylazoaniline, 4-phenylazo-1-naphthol, and Sudan-series dyes [1]. The presence of the primary amine on the naphthalene ring versus a hydroxyl group or different ring system alters critical performance parameters including solubility profile, spectral absorption characteristics, complexation thermodynamics with surfactants, and biological activity in enzyme-substrate systems [2]. As demonstrated in the quantitative evidence below, these molecular distinctions translate into application-specific functional differences that cannot be achieved through substitution with C.I. 11350-unrelated compounds or even close structural relatives without compromising assay sensitivity, thermodynamic stability, or material compatibility.

Quantitative Differentiation Evidence for 4-Phenylazo-1-naphthylamine (CAS 131-22-6) Versus Closest Analogs and In-Class Alternatives


Acid-Base Indicator Performance: Quantified pH Transition Range and λmax Specificity of 4-Phenylazo-1-naphthylamine

As an acid-base indicator, 4-phenylazo-1-naphthylamine undergoes a visually distinct color transition from red at pH 3.7-4.0 to yellow at pH 5.0, with a documented maximum absorption wavelength (λmax) of 439 nm . In contrast, the structurally related 4-phenylazo-1-naphthol (4-OH analog) does not exhibit a comparable pH-dependent transition in this range, instead demonstrating fading phenomena in mixed surfactant systems, while 4-phenylazoaniline lacks the extended naphthalene conjugation and therefore does not match the λmax specification required for analytical methods calibrated to 439 nm [1]. Sudan I (Solvent Yellow 14), another monoazo dye, exhibits a distinct λmax of approximately 475-480 nm and lacks the primary amine group necessary for pH-responsive protonation/deprotonation behavior, rendering it unsuitable for acid-base indicator applications where this compound is specified [2].

Analytical Chemistry Acid-Base Titration pH Indicator Dyes

Enzyme Substrate Specificity: Chromogenic Detection Performance of 4-Phenylazo-1-naphthylamine-Conjugated Dipeptides in X-Prolyl Dipeptidyl-Aminopeptidase Assays

In enzyme activity assays for X-prolyl dipeptidyl-aminopeptidase—a diagnostic marker for hepatobiliary diseases and malignant tumors—dipeptide substrates incorporating 4-phenylazo-1-naphthylamine as the chromogenic leaving group (Y residue) enable direct photometric quantification at 532 nm [1]. The alternative chromogenic residues evaluated in the same patent, p-nitroaniline and p-phenylazoaniline, exhibit different detection wavelengths and hydrolytic susceptibility [2]. While the patent establishes that all three residues function as enzyme substrates, the selection of 4-phenylazo-1-naphthylamine is specifically cited for assays requiring detection at 532 nm, a wavelength that may offer reduced interference from biological matrix components compared to the p-nitroaniline detection wavelength [3]. The compound's utility as a substrate in this diagnostic context is documented in the Ajinomoto patent (US 4,119,620) covering human serum enzyme measurements for carcinoma and liver disease detection [4].

Clinical Diagnostics Enzymology Chromogenic Substrates

Antitumor Cis-Platinum Complex Efficacy: In Vivo Comparison of 4-Phenylazo-1-naphthylamine-Derived Complexes Versus Alternative Aromatic Amine Ligands

cis-Dichloro platinum(II) complexes incorporating bis(4-phenylazo-1-naphthylamine) as carrier ligands demonstrated high antitumor activity against Sarcoma 180 ascites in female ICR/JCL mice, with effective platinum doses ranging from 7.37 to 105.76 mg/kg (therapeutic index range: 26.44%-39.96%) [1]. In the same systematic study, five other aromatic amine platinum complexes—including bis(4-aminophenol), bis(3-toluidine), bis(2-aminobiphenyl), bis(4-sulfamidoaniline), and bis(1-naphthylamine)—were evaluated under identical experimental conditions and also exhibited high antitumor activities, suggesting that the antitumor efficacy is not uniquely conferred by 4-phenylazo-1-naphthylamine but rather is a shared property among the class of aromatic amine platinum complexes tested [2]. The study authors concluded that the toxicity of platinum complexes might depend on their carrier ligands, though the data do not establish superior selectivity for the target compound over the comparators [3].

Medicinal Chemistry Oncology Research Platinum-Based Antitumor Agents

Surfactant-Dye Complexation Thermodynamics: Quantitative Free Energy and Stability Differentiation of 4-Phenylazo-1-naphthylamine Versus 4-Phenylazo-1-naphthol in Mixed Surfactant Systems

In aqueous solutions of sodium alkyl sulfates with varying alkyl chain lengths (C8-C18), 4-phenylazo-1-naphthylamine (4-NH2) forms surfactant-dye complexes characterized by a new absorption band at 535 nm and a well-defined isosbestic point, enabling precise spectrophotometric thermodynamic analysis [1]. The free energy change (ΔG) for complex formation becomes increasingly negative with longer surfactant alkyl chains, indicating progressively more stable complexes [2]. Critically, under identical mixed surfactant conditions, the analog 4-phenylazo-1-naphthol (4-OH) exhibits qualitatively different behavior—specifically, fading phenomena rather than stable complex formation—with the fading rate accelerating as alkyl chain length increases or poly(oxyethylene) ether content decreases in the surfactant system [3]. This functional divergence demonstrates that the primary amine group of the target compound is essential for the observed stable complexation thermodynamics, while the hydroxyl-substituted analog is unsuitable for applications requiring stable dye-surfactant complex formation [4].

Colloid Chemistry Formulation Science Dye-Surfactant Interactions

Optical Recording Medium Performance: Hydrophobicity and Environmental Stability Advantages of 4-Phenylazo-1-naphthylamine Thin Films Versus Fluorescein Dye Coatings

In ablative optical recording media, thin films of amorphous 4-phenylazo-1-naphthylamine (deposited via vacuum evaporation of Sudan Black B) exhibit two critical performance advantages over the previously used hydrophilic dye fluorescein [1]. First, the 4-phenylazo-1-naphthylamine coating is hydrophobic, preventing moisture absorption that degrades fluorescein-based media—fluorescein recordings degrade from an initial signal-to-noise ratio (SNR) of approximately 50 dB to roughly 35 dB after only a few days of ambient atmospheric exposure, with dropout counts exceeding 50 per image [2]. Second, the 4-phenylazo-1-naphthylamine film demonstrates improved resistance to abrasion and mechanical damage during handling compared to the soft fluorescein layer [3]. The material absorbs at 441.6 nm and 488.0 nm wavelengths emitted by helium-cadmium and argon lasers respectively, with an optimal film thickness of approximately 525 Å specified for ablation recording [4].

Optical Data Storage Thin-Film Materials Laser Ablation Recording

Optical Lithography Anti-Reflective Coating: Wavelength-Specific Absorption and Substrate Compatibility of 4-Phenylazo-1-naphthylamine in VLSI Photoresist Processing

In very large scale integration (VLSI) optical lithography for electronic circuit manufacturing, a thin film of 4-phenylazo-1-naphthylamine interposed between the silicon substrate and the overlying photoresist layer functions as a stable, highly light-absorbent anti-reflective medium [1]. The material absorbs at the 441.6 nm and 488.0 nm wavelengths emitted by helium-cadmium and argon lasers respectively, which correspond to common lithographic exposure wavelengths [2]. Critically, the compound exhibits chemical and physical compatibility with both silicon substrates and photoresists employing ether-type solvent systems—a combination of properties that dye-loaded polymer alternatives fail to achieve due to dye segregation at concentrations sufficient for effective absorption [3]. While the patent does not provide quantitative standing-wave ratio (SWR) reduction values for this specific compound, it establishes that the material functions to reduce SWR values that range up to 25 for bare or oxidized silicon substrates and higher for highly reflective substrates such as aluminum films [4].

Semiconductor Manufacturing Photolithography Anti-Reflective Coatings

Validated Application Scenarios for 4-Phenylazo-1-naphthylamine (CAS 131-22-6) Based on Quantitative Evidence


Acid-Base Titration Indicator with Defined 439 nm λmax and pH 3.7-5.0 Transition Range

In analytical chemistry laboratories performing acid-base titrations, 4-phenylazo-1-naphthylamine serves as a reliable visual endpoint indicator with a precisely characterized color transition from red (pH 3.7-4.0) to yellow (pH 5.0) and a maximum absorption wavelength of 439 nm. This compound is directly specified in standardized analytical methods requiring this specific pH transition range and λmax. Procurement decisions should prioritize suppliers providing ≥95.0% purity by titration and Certificate of Analysis documentation confirming spectral properties . The defined λmax of 439 nm is method-critical and cannot be matched by Sudan I (λmax ~475-480 nm) or other monoazo dyes lacking the 4-amino substitution pattern [1].

Chromogenic Enzyme Substrate for X-Prolyl Dipeptidyl-Aminopeptidase Diagnostic Assays (532 nm Detection)

In clinical biochemistry and diagnostic assay development, 4-phenylazo-1-naphthylamine functions as a chromogenic leaving group (Y residue) in X-L-proline-Y dipeptide substrates for measuring X-prolyl dipeptidyl-aminopeptidase activity—a diagnostic marker for hepatobiliary diseases and malignant tumors. The released chromophore enables direct photometric quantification at 532 nm. This application is protected under US Patent 4,119,620 (Ajinomoto Co.), establishing validated methodology for human serum enzyme measurements. Procurement for this application requires pharmaceutical-grade material with documented purity and identity suitable for in vitro diagnostic reagent formulation [2].

Carrier Ligand for cis-Platinum(II) Antitumor Complex Synthesis in Oncology Drug Discovery

In medicinal chemistry laboratories developing platinum-based antitumor agents, 4-phenylazo-1-naphthylamine functions as a carrier ligand for synthesizing cis-dichloro platinum(II) complexes with documented in vivo efficacy against Sarcoma 180 ascites in murine models (Pt dose range: 7.37-105.76 mg/kg; therapeutic index: 26.44%-39.96%). The compound is validated alongside five other aromatic amines in systematic comparative studies published in Chemical and Pharmaceutical Bulletin. Procurement for this application requires research-grade material suitable for coordination chemistry synthesis, with documented purity for reproducible complexation yields [3].

Surfactant-Dye Complexation Studies in Colloid and Formulation Science (535 nm Complex Absorption Band)

In colloid chemistry and formulation science research, 4-phenylazo-1-naphthylamine serves as a model azo oil dye for studying surfactant-dye interactions, complexation thermodynamics, and mixed micelle formation. The compound forms stable complexes with sodium alkyl sulfates (C8-C18) characterized by a distinct 535 nm absorption band and well-defined isosbestic point, enabling precise spectrophotometric determination of thermodynamic parameters (ΔG, ΔH, ΔS). Critically, the 4-NH2 derivative forms stable complexes while the 4-OH analog (4-phenylazo-1-naphthol) exhibits fading phenomena under identical conditions—making the target compound the required choice for studies requiring stable dye-surfactant complexation [4].

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